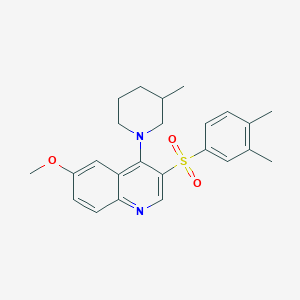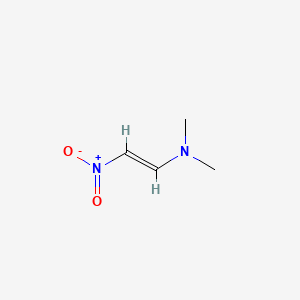
1-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a thiol group attached to the imidazole ring, along with two aromatic substituents: a 2,4-dimethylphenyl group and a 4-methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde or ketone and an amine, followed by cyclization.
Introduction of Aromatic Substituents: The aromatic substituents can be introduced through electrophilic aromatic substitution reactions. For example, the 2,4-dimethylphenyl group can be introduced using a Friedel-Crafts alkylation reaction.
Attachment of the Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a halogenated imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the aromatic substituents or the imidazole ring.
Substitution: The aromatic substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Disulfide derivatives or sulfonic acids.
Reduction: Modified aromatic rings or reduced imidazole derivatives.
Substitution: Various substituted aromatic and imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic substituents can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol: Lacks the methoxy group, which may affect its solubility and biological activity.
1-(4-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol: Lacks the dimethyl groups, which may influence its steric interactions and reactivity.
1-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1H-imidazole-2-thiol: Contains a hydroxy group instead of a methoxy group, potentially altering its hydrogen bonding and reactivity.
Uniqueness
1-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-4-9-16(13(2)10-12)20-17(11-19-18(20)22)14-5-7-15(21-3)8-6-14/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHQPXSCOOAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2913299.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2913300.png)

![tert-butyl N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B2913303.png)


![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2913309.png)



![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)

![butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2913317.png)
